Superior MNK1/2 Dual Potency: Tomivosertib Exhibits Sub-Nanomolar to Low Nanomolar IC50 Values, Distinguishing It from First-Generation Probes and MNK1-Biased Clinical Candidates
Tomivosertib demonstrates balanced, high-potency inhibition of both MNK1 and MNK2, with enzymatic IC50 values of 1-2 nM (range across multiple independent assays: 1-2.4 nM) . In contrast, the first-generation probe CGP 57380 exhibits an MNK1 IC50 of 2,200 nM (2.2 μM), representing a >1,000-fold difference in potency . Similarly, the clinical-stage candidate BAY 1143269 displays a biased inhibition profile, with an MNK1 IC50 of 40 nM and an MNK2 IC50 of 904 nM, indicating a ~22.6-fold selectivity for MNK1 over MNK2 . Another clinical-stage inhibitor, ETC-206, exhibits MNK1 and MNK2 IC50 values of 64 nM and 86 nM, respectively, which are 32- to 86-fold less potent than tomivosertib .
| Evidence Dimension | MNK1 and MNK2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MNK1: 1-2.4 nM; MNK2: 1 nM |
| Comparator Or Baseline | CGP 57380: MNK1 = 2,200 nM; BAY 1143269: MNK1 = 40 nM, MNK2 = 904 nM; ETC-206: MNK1 = 64 nM, MNK2 = 86 nM |
| Quantified Difference | Tomivosertib is >1,000-fold more potent than CGP 57380 against MNK1; ~22.6- to 904-fold more potent than BAY 1143269 against MNK2; 32- to 86-fold more potent than ETC-206 against both isoforms |
| Conditions | Biochemical kinase assays (ADP-Glo, HTRF, or similar) using recombinant MNK1 and MNK2 |
Why This Matters
This superior potency enables robust target engagement at lower doses, reducing the risk of off-target effects and facilitating more precise interrogation of the MNK-eIF4E axis in cellular and in vivo models.
